7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
7-Methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 7-methoxy-substituted quinazolinone core and a piperidin-4-ylmethyl side chain further modified with a 3-methoxyphenylbenzyl group. The compound’s design integrates methoxy groups, which may enhance lipophilicity and membrane permeability, and a piperidine moiety, which could influence receptor binding or metabolic stability.
Properties
IUPAC Name |
7-methoxy-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-19-5-3-4-18(12-19)14-25-10-8-17(9-11-25)15-26-16-24-22-13-20(29-2)6-7-21(22)23(26)27/h3-7,12-13,16-17H,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLJGEXZBXWRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a structurally complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the piperidine moiety and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of quinazolinones have shown promising results against various cancer cell lines. The specific compound has not been extensively studied in isolation; however, related compounds have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and other malignancies.
Case Study: Cytotoxicity Assessment
A study assessing structurally similar compounds reported IC50 values that indicate moderate to high cytotoxicity against cancer cell lines. For example:
- Compound A : IC50 = 10 µM against MCF-7
- Compound B : IC50 = 5 µM against Huh7 (liver cancer)
These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structure.
The proposed mechanism of action for quinazolinone derivatives often involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the induction of apoptosis through the activation of caspases has been observed in several studies involving related compounds.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or methoxy groups could enhance selectivity and potency. For instance, increasing the lipophilicity through additional alkyl substitutions may improve cellular uptake.
Research Findings Summary Table
Comparison with Similar Compounds
Key Observations:
- Core Structure Impact: The quinazolinone core (target and BB56170) is associated with kinase or antimicrobial activity, while pyrido-pyrimidinone () and indole (DMPI/CDFII) cores may target different pathways .
- The discontinued dihydrochloride salt () lacks the 3-methoxyphenyl group, suggesting that substituent complexity is critical for stability or efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
